Bienvenue dans la boutique en ligne BenchChem!

6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Anticancer Benzoxazine SAR MCF-7 cytotoxicity

6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS 71472-57-6, molecular formula C₉H₁₂ClNO, MW 185.65 g/mol) is the hydrochloride salt of a partially saturated 1,4-benzoxazine heterocycle bearing a single methyl substituent at the 6-position of the fused benzene ring. The free base (C₉H₁₁NO, MW 149.19 g/mol) exhibits a calculated LogP of approximately 1.63, a polar surface area of 21.26 Ų, and complies with Lipinski's Rule of Five, placing it within favorable drug-like physicochemical space for use as a building block in medicinal chemistry.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
Cat. No. B7945393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCCN2.Cl
InChIInChI=1S/C9H11NO.ClH/c1-7-2-3-9-8(6-7)10-4-5-11-9;/h2-3,6,10H,4-5H2,1H3;1H
InChIKeyULKSDCUZZKEUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride – Core Identity and Procurement Baseline


6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS 71472-57-6, molecular formula C₉H₁₂ClNO, MW 185.65 g/mol) is the hydrochloride salt of a partially saturated 1,4-benzoxazine heterocycle bearing a single methyl substituent at the 6-position of the fused benzene ring . The free base (C₉H₁₁NO, MW 149.19 g/mol) exhibits a calculated LogP of approximately 1.63, a polar surface area of 21.26 Ų, and complies with Lipinski's Rule of Five, placing it within favorable drug-like physicochemical space for use as a building block in medicinal chemistry [1]. The hydrochloride salt form is preferentially employed in reactions requiring aqueous solubility or acid-labile coupling conditions, and has been specifically utilized in the synthesis of 11β-HSD1 inhibitor candidates via carboxamide bond formation [2].

Why 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride Cannot Be Replaced by Unsubstituted or Other Positional Benzoxazine Analogs


Generic substitution within the 3,4-dihydro-2H-1,4-benzoxazine class is not scientifically warranted because the nature and position of the aromatic substituent exert a dominant, non-interchangeable influence on both biological activity and physicochemical properties. In a systematic SAR study of benzoxazine–purine hybrids, the 6-methyl series (compounds 11–14) demonstrated IC₅₀ values of 3.39–7.78 µM against MCF-7 breast cancer cells, whereas the 7-chloro series (compounds 3–6) showed significantly weaker potency (IC₅₀ 6.35–13.60 µM) [1]. Similarly, 6-bromo substitution (IC₅₀ 4.06–7.31 µM) did not replicate the uniquely balanced kinase inhibition profile observed for the 6-methyl congener compound 12, which achieved dual HER2/JNK1 inhibition with residual activities of 53% and 41% at 50 µM, respectively [2]. Furthermore, potassium channel activator SARs have established that the electronic character at the 6-position (electron-withdrawing vs. electron-donating) is a critical binary switch for target engagement, meaning neither the unsubstituted parent nor the 6-nitro analog can serve as a functional proxy for the 6-methyl derivative [3]. The additional presence of the hydrochloride salt further distinguishes procurement utility in coupling reactions requiring enhanced solubility.

Quantitative Differentiation Evidence for 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride Versus In-Class Analogs


Antiproliferative Potency Advantage of 6-Methyl Over 7-Chloro Benzoxazine-Purine Hybrids in MCF-7 Breast Cancer Cells

In a head-to-head SAR comparison of benzoxazine–purine hybrid series, 6-methyl-substituted derivatives exhibited significantly greater antiproliferative activity than their 7-chloro-substituted counterparts against the MCF-7 breast adenocarcinoma cell line. The most active 6-methyl congener, compound 12 (6-CH₃, X=Cl, Y=Cl), achieved an IC₅₀ of 3.39 ± 0.079 µM, whereas the most active 7-chloro congener, compound 5 (7-Cl, X=Br, Y=H), showed an IC₅₀ of 6.35 ± 0.21 µM, representing a 1.87-fold improvement in potency [1]. Across the full 6-methyl series (compounds 11–14), IC₅₀ values ranged from 3.39 to 7.78 µM, compared to 6.35–13.60 µM for the 7-chloro series (compounds 3–6), establishing a consistent substituent-position effect [2].

Anticancer Benzoxazine SAR MCF-7 cytotoxicity

Dual HER2/JNK1 Kinase Inhibition Profile Unique to the 6-Methylbenzoxazine Derivative Among Close Structural Analogs

Among the benzoxazine–purine hybrid series, only the 6-methyl derivative compound 12 demonstrated a dual kinase inhibition profile against HER2 and JNK1. At 50 µM, compound 12 reduced HER2 residual activity to 53% and JNK1 residual activity to 41%, indicating meaningful target engagement against two therapeutically relevant kinases [1]. In contrast, the 6-bromo analog compound 9 showed no significant inhibition of either kinase (residual activity ~80–82% for both HER2 and JNK1 at 50 µM), despite having comparable antiproliferative potency (IC₅₀ = 4.06 µM in MCF-7) [2]. The 6-bromo congener compound 10 inhibited JNK1 (40% residual activity) but not HER2 (63%), while the 7-chloro derivative compound 5 showed JNK1 inhibition (41% residual activity) without HER2 engagement (67% residual) [3]. This distinct dual-target profile is specifically associated with the combination of 6-methylbenzoxazine, a methyl linker, and a dichloropurine moiety.

Kinase inhibition HER2 JNK1 Benzoxazine SAR

Hydrochloride Salt Form Enables Specific Synthetic Utility in 11β-HSD1 Inhibitor Carboxamide Coupling Reactions

The hydrochloride salt of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine has been specifically employed as a reactant in the synthesis of N-(E-1-hydroxyadamantan-4-yl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide, a key intermediate in a patented series of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1]. In this reaction, the hydrochloride salt is reacted with triphosgene and E-4-aminoadamantan-1-ol in the presence of triethylamine, using chloroform and DMF as solvents, to form the 4-carboxamide product [2]. The hydrochloride form is essential for this transformation: it provides the free amine nucleophile upon in situ deprotonation by triethylamine, while the salt form's enhanced solubility in polar aprotic solvents (DMF) ensures homogeneous reaction conditions. The free base, by contrast, lacks the requisite solubility profile and would require a separate protonation step to achieve comparable reactivity in this carbamoylation sequence [3].

11β-HSD1 inhibitor Building block Carboxamide synthesis Salt form advantage

6-Methyl Substitution Is an Established Pharmacophoric Element in Fungicidal Benzoxazinones, Distinguished from Non-methyl and Bulkier Alkyl Analogs

Patent and prior art literature explicitly identifies the 6-methyl group as one of a limited set of substituents that confer fungicidal activity to 4,5-trimethylene-1,4-benzoxazin-3-one derivatives. Specifically, U.S. Patent 4,133,954 and subsequent disclosures (EP 0103797 A2, US 4,537,888) establish that 6-methyl- and 6-ethyl-4,5-trimethylene-1,4-benzoxazin-3-one possess fungicidal properties, while the unsubstituted parent and compounds bearing larger alkyl groups (e.g., 6-butyl) or acyl substituents (e.g., 6-acetyl) show reduced or unsatisfactory fungicidal efficacy at low application rates [1]. The patent claims explicitly exclude 6-methyl, 6-ethyl, 6-butyl, and 6-acetyl from the scope of novel derivatives, confirming these as established active pharmacophores [2]. This documented fungicidal activity distinguishes the 6-methyl substitution from both the unsubstituted benzoxazine (inactive in this context) and the bulkier 6-butyl analog (insufficient efficacy), positioning the 6-methyl derivative as the minimal active substituent for this application.

Fungicide Benzoxazinone Agrochemical 6-Methyl pharmacophore

Physicochemical Differentiation: 6-Methyl Confers Balanced Lipophilicity and Drug-Like Properties Relative to 6-Bromo and Unsubstituted Analogs

The 6-methyl substitution on the 3,4-dihydro-2H-1,4-benzoxazine scaffold produces a calculated LogP of 1.63 and LogD (pH 7.4) of 1.63 [1], positioning it within the optimal lipophilicity range (LogD 1–3) for oral bioavailability according to established medicinal chemistry guidelines. By class-level inference, the unsubstituted parent compound would exhibit a lower LogP (estimated ~1.0–1.2 based on the loss of the methyl group's hydrophobic contribution of approximately 0.5 LogP units), potentially limiting membrane permeability, while the 6-bromo analog would have a higher LogP (estimated ~2.0–2.3 due to bromine's greater hydrophobicity), which may increase the risk of hERG binding, phospholipidosis, or poor solubility [2]. The 6-methyl substitution also maintains a polar surface area of 21.26 Ų, well below the 140 Ų threshold predictive of oral absorption, with zero rotatable bonds conferring conformational rigidity favorable for target binding entropy [3].

Physicochemical properties Lipophilicity Drug-likeness LogP

Electron-Donating Character of 6-Methyl Enables Distinct Potassium Channel Modulator SAR Relative to 6-Nitro and 6-Halogen Analogs

Structure-activity relationship studies on 3,4-dihydro-2H-1,4-benzoxazine-based potassium channel activators have defined a clear electronic preference at the 6-position. In the Matsumoto et al. series, an electron-withdrawing substituent (e.g., nitro) at the 6-position was found to be optimal for potassium channel-activating activity, with 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide (YM934) identified as the lead compound and demonstrating more potent oral antihypertensive effects than cromakalim in spontaneously hypertensive rats [1]. In the second series (Part II), disubstitution at the 6,7-positions further confirmed that electron-withdrawing substituents are preferred at the 6-position, while small electron-donating groups without bulkiness (such as methyl) are tolerated only at the 7-position, not the 6-position [2]. This establishes that the 6-methyl substitution (electron-donating, σₚ = −0.17) occupies a distinct and complementary electronic SAR space compared to the 6-nitro (electron-withdrawing, σₚ = +0.78) and 6-halogen (weakly electron-withdrawing) analogs, making the 6-methyl derivative specifically suitable for biological targets where electron-rich aromatic character is required for target engagement, such as the kinase inhibition mechanisms described above [3].

Potassium channel modulator KATP channel Electron-donating substituent Benzoxazine SAR

Validated Application Scenarios for 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Dual HER2/JNK1 Kinase Inhibitor Candidates for Breast and Colon Cancer

The 6-methylbenzoxazine scaffold, when elaborated into purine hybrids via Mitsunobu coupling, yields compounds with a demonstrated dual HER2/JNK1 kinase inhibition profile (residual activities of 53% and 41% at 50 µM, respectively) and consistent antiproliferative activity across MCF-7 (IC₅₀ = 3.39 µM) and HCT-116 (IC₅₀ = 5.20 µM) cell lines [1]. This dual kinase engagement is unique to the 6-methyl substitution pattern and is not replicated by 6-bromo or 7-chloro analogs. The hydrochloride salt form facilitates the initial carboxamide coupling and subsequent Mitsunobu chemistry, making it the preferred starting material for hit-to-lead programs targeting HER2-amplified or JNK1-driven malignancies [2].

Agrochemical Discovery: Development of 4,5-Trimethylene-Benzoxazinone Fungicides with the 6-Methyl Pharmacophore

The 6-methyl substituent on the benzoxazinone core is a recognized fungicidal pharmacophore, as established in US 4,133,954 and EP 0103797 A2, which confirm that 6-methyl-4,5-trimethylene-1,4-benzoxazin-3-one possesses fungicidal activity against phytopathogenic fungi [3]. The 6-methyl derivative serves as the minimal effective substituent, outperforming the unsubstituted parent and bulkier alkyl analogs (e.g., 6-butyl) at low application rates. The hydrochloride salt of the dihydrobenzoxazine provides a convenient entry point for further functionalization toward the oxidized benzoxazinone fungicide scaffold [4].

Metabolic Disease Drug Discovery: Synthesis of 11β-HSD1 Inhibitor Intermediates via Carboxamide Formation

The hydrochloride salt of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine has been specifically employed in a patent-protected route (US 20100179325 A1) for synthesizing N-(E-1-hydroxyadamantan-4-yl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide, a key intermediate in a series of 11β-HSD1 inhibitors intended for treating obesity, insulin resistance, and metabolic syndrome [5]. The salt form enables direct reaction with triphosgene and aminoadamantanol in DMF/chloroform under mild conditions (0.25 h reaction time), providing a reproducible synthesis pathway that avoids the solubility limitations of the free base in polar aprotic solvents [6].

Physicochemical Property-Driven Lead Optimization: Selecting the 6-Methyl Scaffold for Balanced Drug-Likeness

With a calculated LogP of 1.63, PSA of 21.26 Ų, and full Lipinski compliance, the 6-methylbenzoxazine scaffold occupies a favorable central position in drug-like chemical space [7]. This balanced lipophilicity profile—intermediate between the less lipophilic unsubstituted parent (estimated LogP ~1.0–1.2) and the more hydrophobic 6-bromo analog (estimated LogP ~2.0–2.3)—makes the 6-methyl derivative the rational choice for lead generation libraries where maintaining adequate membrane permeability while minimizing promiscuous binding and hERG liability is a key selection criterion [8].

Quote Request

Request a Quote for 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.